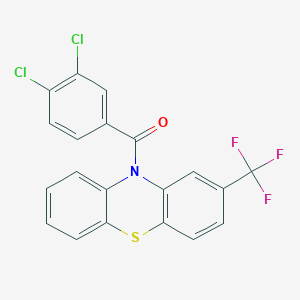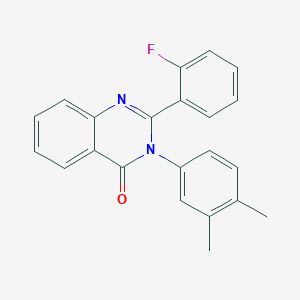![molecular formula C25H29N3O4S2 B11526082 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11526082.png)
1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzothiophene core, followed by the introduction of the cyano group. Subsequent steps include the formation of the carbamoyl and propyl groups, and finally, the attachment of the methylsulfanyl and phenylformamido groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated compounds, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of products, depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.
Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects could be mediated through pathways such as signal transduction or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H29N3O4S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C25H29N3O4S2/c1-3-20(23(30)28-24-18(15-26)17-11-7-8-12-21(17)34-24)32-25(31)19(13-14-33-2)27-22(29)16-9-5-4-6-10-16/h4-6,9-10,19-20H,3,7-8,11-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
OEVAXQLYFUYSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)C(CCSC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11526007.png)
![6-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526015.png)
![4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide](/img/structure/B11526029.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![4-(3-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11526040.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11526043.png)

![diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11526055.png)
![Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11526070.png)
![3-bromo-5-(furan-2-yl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11526075.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526076.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11526089.png)
![Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate](/img/structure/B11526092.png)

